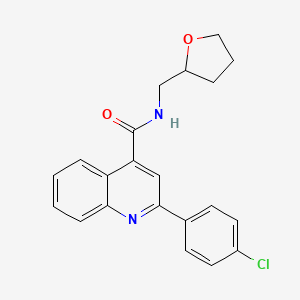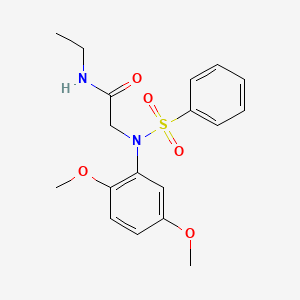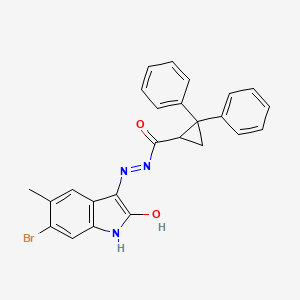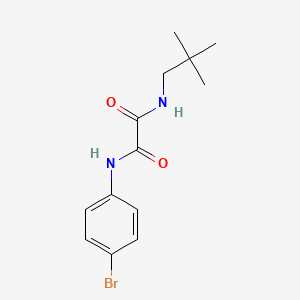
2-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of quinoline derivatives often involves cyclization reactions, intermolecular couplings, and substitutions. For instance, an efficient one-pot synthesis approach for 2-chloro-3-substituted quinolines developed by Liu et al. (2009) highlights a method that could potentially be adapted for the synthesis of the target compound by modifying the starting materials to include the appropriate chlorophenyl and furanylmethyl groups (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied using techniques such as DFT calculations, NMR, and X-ray crystallography. For example, Polo-Cuadrado et al. (2021) provided an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, revealing insights into the molecular geometry and electronic structure that could be relevant for understanding the structural nuances of our target compound (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the study by Lindahl et al. (2006) on the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to form furo[3,2-c]quinolin-4(5H)-one demonstrates the potential reactivity pathways that might be relevant for modifying or synthesizing the target compound (Lindahl et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific functional groups and molecular architecture. Zeyada et al. (2016) explored the structural and optical properties of certain quinoline derivatives, providing insights into how the molecular structure affects these properties (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of quinoline derivatives in various environments. The synthesis and study of related quinoline compounds offer insights into these properties, as seen in the work by Geies et al. (1998), where the antimicrobial activities of pyrrolylthieno[2,3-b]-quinoline derivatives were investigated, showcasing the biological relevance of quinoline structures (Geies et al., 1998).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)24-20)21(25)23-13-16-4-3-11-26-16/h1-2,5-10,12,16H,3-4,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTYSXRVOXELHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5227346.png)

![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)
